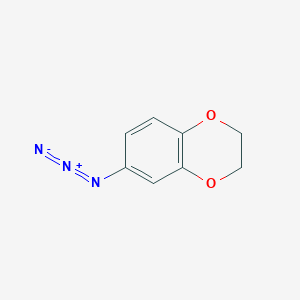![molecular formula C10H12O2Si B6254381 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde CAS No. 815609-95-1](/img/no-structure.png)
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is a compound with significant scientific relevance due to its unique physical and chemical properties. It is used in various synthetic applications .
Synthesis Analysis
The synthesis of 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde involves the use of potassium carbonate in methanol . The mixture is reacted under stirring for a specific duration .Chemical Reactions Analysis
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde is involved in various chemical reactions. For instance, it is used in Carbon–Heteroatom Bond Formation, Alkylation, Aldol-Type Reactions, Conjugate Addition, and Diels–Alder Reaction .Wissenschaftliche Forschungsanwendungen
Antioxidant Activities and Phenolic Content Misidentification
Research has shown that during the hydrothermal hydrolysis process for extracting phenolic aglycons or bound phenolics in plants, derivatives such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives are formed. These compounds, including 5-(methoxymethyl)furan-2-carbaldehyde (MMF) and 5-(ethoxymethyl)furan-2-carbaldehyde (EMF), are often misidentified as phenolics due to their similar UV absorption. However, these compounds have demonstrated antioxidant activity, primarily in the oxygen radical absorbing capacity (ORAC) assay. This finding is crucial for accurately assessing the phenolic content and antioxidant activities in plant foods, suggesting that furan derivatives like those related to 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde may have potential antioxidant applications (Chen et al., 2014).
Green Chemistry and Catalytic Processes
The move towards green chemistry has highlighted the importance of furfural derivatives in producing furan-based chemicals through heterogeneously catalyzed processes. These processes are less corrosive, produce less waste, and facilitate easier separation and recovery of the catalyst, aligning with the principles of green chemistry. Furan derivatives, including those similar to 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde, are crucial in the dehydration of xylose and the formation of hydroxymethylfurfural (HMF) from glucose and fructose, offering sustainable pathways for producing important chemical intermediates (Karinen, Vilonen, & Niemelä, 2011).
Synthesis of Bioactive Quinazolin-4(3H)-ones
Furan-2-carbaldehydes have been employed as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This innovative approach does not require the protection of functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups, showcasing the versatility of furan derivatives in synthesizing complex molecules under environmentally friendly conditions (Yu et al., 2018).
Vinylogous Mukaiyama Aldol Reactions
Furan derivatives have also been applied in efficient vinylogous Mukaiyama aldol reactions, catalyzed by bismuth triflate, to produce 5-(hydroxy(aryl)methyl)furan-2(5H)-ones with high yields and good diastereoselectivities. This methodology leverages the reactivity of furan compounds towards aromatic aldehydes, highlighting the synthetic utility of such compounds in organic synthesis (Ollevier, Bouchard, & Desyroy, 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde involves the conversion of furan-2-carbaldehyde to the desired compound through a series of reactions.", "Starting Materials": [ "Furan-2-carbaldehyde", "Trimethylsilylacetylene", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Step 1: Deprotonation of furan-2-carbaldehyde with sodium hydride in tetrahydrofuran to form the sodium salt of furan-2-carbaldehyde.", "Step 2: Addition of trimethylsilylacetylene to the sodium salt of furan-2-carbaldehyde to form the corresponding alkyne.", "Step 3: Treatment of the alkyne with methanol and water to hydrolyze the trimethylsilyl group and form the desired compound, 5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde." ] } | |
CAS-Nummer |
815609-95-1 |
Produktname |
5-[2-(trimethylsilyl)ethynyl]furan-2-carbaldehyde |
Molekularformel |
C10H12O2Si |
Molekulargewicht |
192.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



